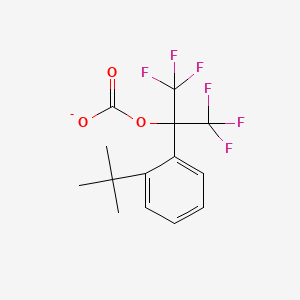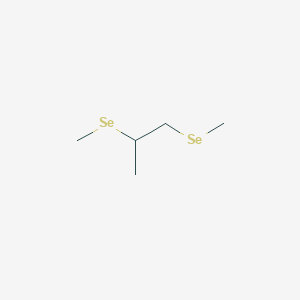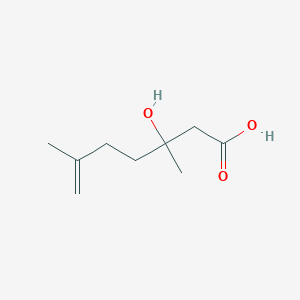![molecular formula C19H24NO4P B15163462 Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester CAS No. 169452-85-1](/img/structure/B15163462.png)
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonic acid group, a benzoylamino group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the McKenna synthesis, which involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . This method is favored due to its convenience, high yields, and mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various esters or amides.
Applications De Recherche Scientifique
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of polymers, adhesives, and coatings
Mécanisme D'action
The mechanism of action of phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid derivatives: These compounds have similar structures but differ in their oxidation states and functional groups.
Phosphinic acid derivatives: These compounds have a similar phosphorus center but differ in their substituents and reactivity.
Uniqueness
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a phosphate mimic makes it particularly valuable in biochemical research and drug development .
Propriétés
Numéro CAS |
169452-85-1 |
|---|---|
Formule moléculaire |
C19H24NO4P |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-[(1S)-1-diethoxyphosphoryl-2-phenylethyl]benzamide |
InChI |
InChI=1S/C19H24NO4P/c1-3-23-25(22,24-4-2)18(15-16-11-7-5-8-12-16)20-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3,(H,20,21)/t18-/m0/s1 |
Clé InChI |
KKXFWXCEDAQPBJ-SFHVURJKSA-N |
SMILES isomérique |
CCOP(=O)([C@@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OCC |
SMILES canonique |
CCOP(=O)(C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)



![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)

![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)


